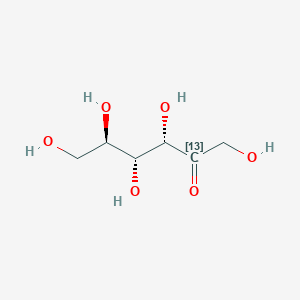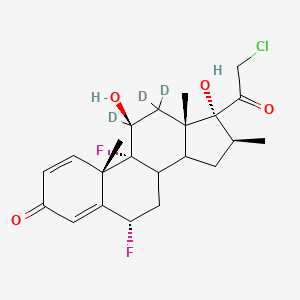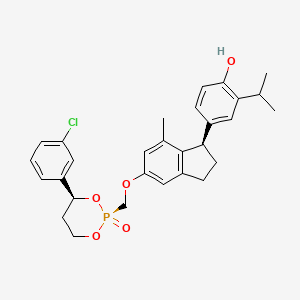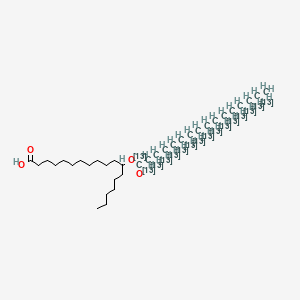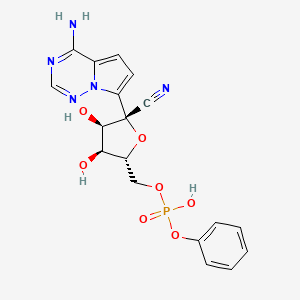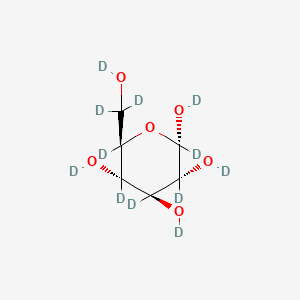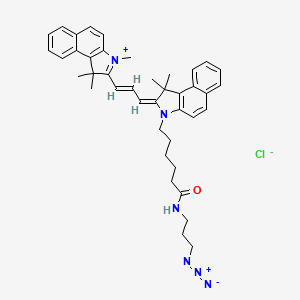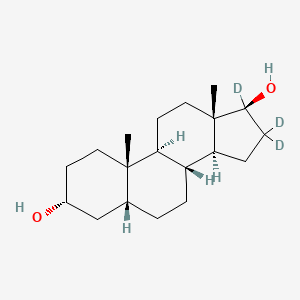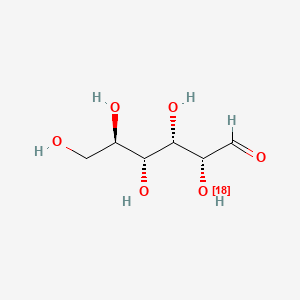
D-Glucose-18O-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucose-18O-1: is a stable isotope-labeled form of D-Glucose, where the oxygen atom at the first position is replaced with the isotope oxygen-18It serves as a primary source of energy for cells and plays a critical role in various metabolic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The preparation of D-Glucose-18O-1 involves the incorporation of oxygen-18 into the glucose molecule. This can be achieved through various synthetic routes, including the use of labeled water (H2^18O) in the enzymatic or chemical synthesis of glucose. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotope without altering the glucose structure .
Industrial Production Methods: : Industrial production of this compound is often carried out using biocatalysis, where enzymes are used to catalyze the incorporation of oxygen-18 into glucose. This method is preferred due to its high efficiency and environmental friendliness. The process involves the use of labeled precursors and specific enzymes to achieve the desired labeling .
Analyse Chemischer Reaktionen
Types of Reactions: : D-Glucose-18O-1 undergoes various chemical reactions similar to those of unlabeled glucose. These include:
Oxidation: Conversion to gluconic acid using oxidizing agents.
Reduction: Formation of sorbitol through reduction reactions.
Substitution: Formation of glycosides through glycosylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction.
Substitution: Acid catalysts like hydrochloric acid (HCl) are used in glycosylation reactions.
Major Products
Oxidation: Gluconic acid.
Reduction: Sorbitol.
Substitution: Glycosides.
Wissenschaftliche Forschungsanwendungen
D-Glucose-18O-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track glucose metabolism.
Biology: Employed in studies of cellular respiration and energy production.
Medicine: Utilized in positron emission tomography (PET) imaging to study glucose uptake in tissues.
Industry: Applied in the production of labeled compounds for research and diagnostic purposes .
Wirkmechanismus
The mechanism of action of D-Glucose-18O-1 is similar to that of unlabeled glucose. It is metabolized through glycolysis, where it is converted to pyruvate, generating ATP and NADH. The labeled oxygen-18 allows for the tracking of metabolic pathways and the study of glucose utilization in various tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Glucose: The unlabeled form of glucose.
D-Galactose: An epimer of glucose differing at the fourth carbon.
D-Mannose: An epimer of glucose differing at the second carbon
Uniqueness: : D-Glucose-18O-1 is unique due to the incorporation of the stable isotope oxygen-18, which allows for its use as a tracer in metabolic studies. This labeling provides valuable insights into glucose metabolism and its role in various biological processes .
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
182.16 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-(18O)oxidanylhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i9+2 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-AATLPQJHSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)[18OH])O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


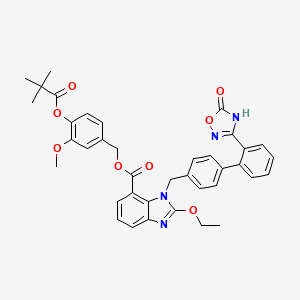
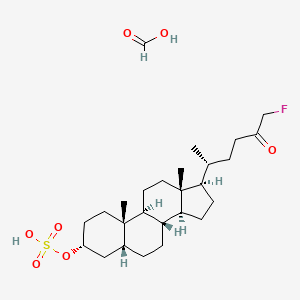
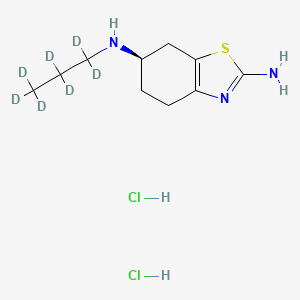

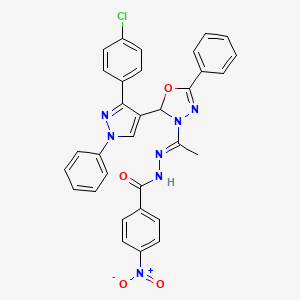
![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12412482.png)
